1-(BENZYLOXY)-4-ETHENYLBENZENE
Overview
Description
1-(BENZYLOXY)-4-ETHENYLBENZENE is a chemical compound that belongs to the class of styrene derivatives. It is a colorless liquid commonly used in various fields such as medical research, environmental research, and industrial research
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(BENZYLOXY)-4-ETHENYLBENZENE can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the polymer modification route, where polystyrene is acetylated and subsequently oxidized to form the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale polymerization processes. These processes are designed to ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions: 1-(BENZYLOXY)-4-ETHENYLBENZENE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives with altered properties.
Substitution: Electrophilic substitution reactions, such as nitration and Friedel-Crafts acylation, introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracetic acid and other peroxides.
Reduction: Reducing agents such as hydrogen gas and metal catalysts are often used.
Substitution: Reagents like nitric acid for nitration and acyl chlorides for Friedel-Crafts acylation are commonly employed.
Major Products: The major products formed from these reactions include various substituted styrenes and benzyl derivatives, which can be further utilized in different chemical processes.
Scientific Research Applications
1-(BENZYLOXY)-4-ETHENYLBENZENE has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in polymerization reactions to create specialized polymers with unique properties.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a building block for drug development.
Medicine: Research on this compound derivatives has shown potential in developing new therapeutic agents.
Industry: The compound is employed in the production of advanced materials, coatings, and adhesives due to its favorable chemical properties.
Mechanism of Action
The mechanism of action of 1-(BENZYLOXY)-4-ETHENYLBENZENE involves its interaction with various molecular targets and pathways. The compound can act as a ligand for specific receptors or enzymes, influencing their activity and leading to desired chemical transformations . Additionally, its ability to undergo polymerization and form stable polymers makes it valuable in material science and engineering applications.
Comparison with Similar Compounds
4-Benzyloxy-3-methoxystyrene: A derivative with an additional methoxy group, used in similar applications.
4-Hydroxystyrene: Another styrene derivative with a hydroxyl group, commonly used in polymer science.
Uniqueness: 1-(BENZYLOXY)-4-ETHENYLBENZENE stands out due to its unique combination of chemical stability and reactivity. Its ability to undergo various chemical reactions and form stable polymers makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
1-ethenyl-4-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-2-13-8-10-15(11-9-13)16-12-14-6-4-3-5-7-14/h2-11H,1,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZFTQRVWYBBNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453459 | |
Record name | 4-Benzyloxystyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36438-64-9 | |
Record name | 1-Benzyloxy-4-vinylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36438-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Benzyloxystyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(benzyloxy)-4-ethenylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the polymerization mechanism of 3-Methoxy-4-benzyloxystyrene (MBS), a derivative of 4-Benzyloxystyrene, and how does its polymerization rate change over time?
A1: [] The polymerization of MBS proceeds via a free-radical mechanism. Interestingly, the polymerization rate accelerates as the reaction progresses. This is in contrast to typical free radical polymerizations, which tend to slow down over time due to depletion of monomers. The research suggests that the accelerating rate could be due to the increasing viscosity of the reaction mixture as polymer chains grow, trapping radicals and promoting further polymerization. You can find more details in this research article: .
Q2: Can 4-Benzyloxystyrene derivatives be used in the synthesis of natural products? If so, can you provide an example?
A2: [] Yes, 4-Benzyloxystyrene derivatives can be valuable intermediates in the total synthesis of natural products. For instance, 4-benzyloxystyrene oxide serves as a starting point for synthesizing (±)-cherylline, a naturally occurring alkaloid. The synthesis involves a multi-step reaction pathway, utilizing the derivative to construct the core structure of the target molecule. This research highlights the utility of 4-Benzyloxystyrene derivatives in accessing complex natural product scaffolds: .
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